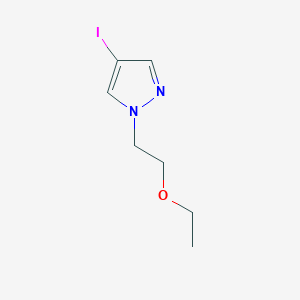![molecular formula C13H13FN2O B1444137 8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1355180-85-6](/img/structure/B1444137.png)
8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Overview
Description
8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is an organic compound with the molecular formula C13H15FN2O2. It is a white to off-white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide . This compound is used in various chemical research applications, including organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 8-Fluoro-5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]Naphthyridin-10(2H)-One is DNA . The compound interacts with DNA to interfere with the proliferation and division of tumor cells .
Mode of Action
This compound interacts with DNA, disrupting the normal cell cycle and inhibiting the growth of tumor cells . This interaction leads to changes in the cell’s ability to replicate, ultimately leading to cell death .
Biochemical Pathways
The compound affects the DNA replication pathway . By interacting with DNA, it disrupts the normal cell cycle, preventing the replication and division of tumor cells . The downstream effects of this disruption include cell death and the inhibition of tumor growth .
Pharmacokinetics
It is known that the compound is slightly soluble in water and readily soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of tumor growth . By interfering with DNA replication and cell division, the compound induces cell death and prevents the proliferation of tumor cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents may affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially impact the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one plays a significant role in biochemical reactions, particularly in the context of cancer research. It interacts with several key enzymes and proteins involved in cellular proliferation and apoptosis. For instance, this compound has been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . By binding to the enzyme’s active site, this compound disrupts the enzyme’s function, leading to DNA damage and subsequent cell death .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway . It influences cell signaling pathways, such as the p53 pathway, which is known for its role in regulating cell cycle and apoptosis . Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the DNA-topoisomerase I complex, stabilizing the cleavable complex and preventing the re-ligation of DNA strands . This leads to the accumulation of DNA breaks and triggers cell death pathways . Furthermore, this compound can inhibit the activity of other enzymes involved in DNA repair, enhancing its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . The exact temporal dynamics of its effects may vary depending on the experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause significant adverse effects, including weight loss, organ toxicity, and hematological abnormalities . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and pharmacokinetics, affecting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target cells . The compound’s distribution is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to intracellular targets .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It predominantly localizes to the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization of this compound is essential for its ability to induce DNA damage and trigger apoptotic pathways .
Preparation Methods
The synthesis of 8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one involves multiple steps and requires specific reagents and conditions. One common synthetic route includes the reduction of a precursor compound using sodium borohydride, followed by the formation of an amide . The preparation process is relatively complex and necessitates careful handling of reagents and control of reaction conditions to achieve the desired product .
Chemical Reactions Analysis
8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is utilized in various scientific research fields:
Comparison with Similar Compounds
8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can be compared with other similar compounds, such as:
Exatecan Intermediate 2: This compound is an intermediate in the synthesis of Exatecan, an anticancer agent.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds are potential epidermal growth factor receptor kinase inhibitors and exhibit antitumor activity.
Properties
IUPAC Name |
8-fluoro-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-16-11-3-2-8(14)6-9(11)13(17)10-7-15-5-4-12(10)16/h2-3,6,15H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCXWIXVTCLWOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=O)C3=C1C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


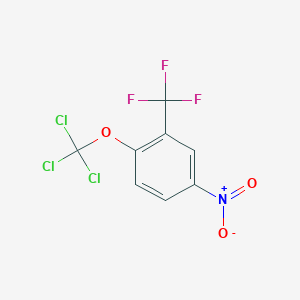
![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)
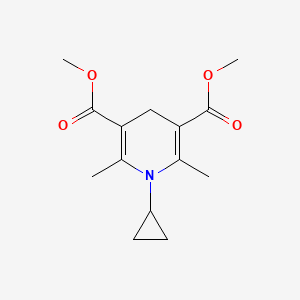

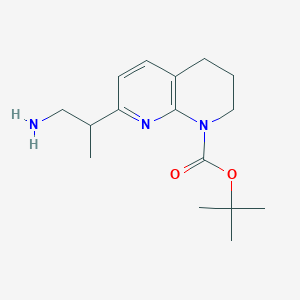
![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl](/img/structure/B1444061.png)
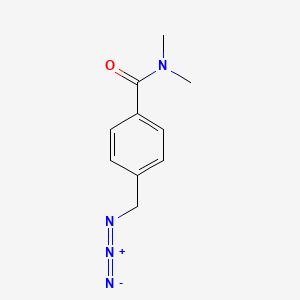
![2-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1444067.png)
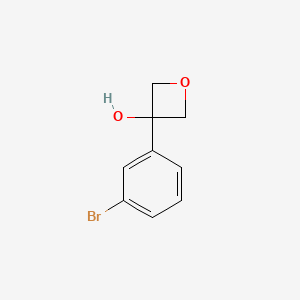
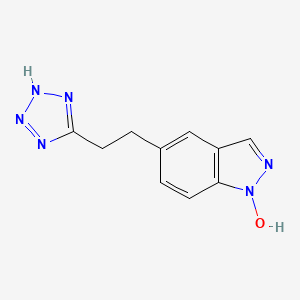
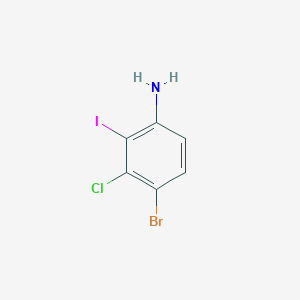
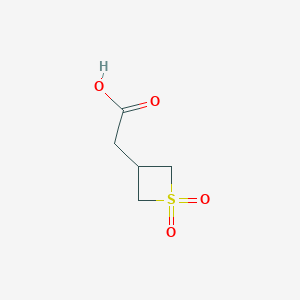
![[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1444076.png)
